Specific Scientific Field: Biotechnology and Microbiology
Application Summary: Roseoflavin is a promising broad-spectrum antibiotic synthesized by the actinomycetes Streptomyces davaonensis and Streptomyces cinnabarinus . The production of Roseoflavin in yeasts has been explored as a more efficient method .
Methods of Application: The roseoflavin biosynthesis genes were expressed in riboflavin- or FMN-overproducing yeast strains of Candida famata and Komagataella phaffii .
Results: The Candida famata strain accumulated aminoriboflavin, while the Komagataella phaffii strain produced roseoflavin . The maximal accumulation of aminoriboflavin in shake-flasks reached 1.5 mg/L (C. famata), and that of roseoflavin was 5 mg/L (K. phaffii) .
Specific Scientific Field: Biotechnology and Genetic Engineering
Application Summary: The aim of this study was to enhance roseoflavin production in S. davaonensis and to synthesize roseoflavin in the heterologous hosts Bacillus subtilis and Corynebacterium glutamicum by overexpression of the roseoflavin biosynthesis genes .
Methods of Application: The roseoflavin biosynthesis genes from S. davaonensis were overexpressed in C. glutamicum and S. davaonensis .
Results: Under the culture conditions tested, a maximum of 0.7 mg/L and 14 mg/L roseoflavin was produced with recombinant strains of C. glutamicum and S. davaonensis, respectively . In S. davaonensis, the roseoflavin yield was increased by 78% .
Specific Scientific Field: Pharmacology
Application Summary: Roseoflavin has been tested for its antimalarial activity in vivo against Plasmodium vinckei vinckei in mice .
Methods of Application: The study involved administering roseoflavin to mice infected with Plasmodium vinckei vinckei .
Results: Roseoflavin decreased the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4-5 days .
Results: Under the culture conditions tested, a maximum of 1.6±0.2 µM (ca. 0.7 mg/l) and 34.9±5.2 µM (ca. 14 mg/l) roseoflavin was produced with recombinant strains of C. glutamicum and S. davaonensis, respectively . In S. davaonensis, the roseoflavin yield was increased by 78% .
Specific Scientific Field: Microbiology
Application Summary: Isolation of spontaneous roseoflavin-resistant mutants is a reliable method to obtain riboflavin-overproducing strains of various species, since increased vitamin production counteracts roseoflavin toxicity by competitive binding to FAD synthetase .
Methods of Application: The study involved isolating spontaneous roseoflavin-resistant mutants .
Results: The study found that increased vitamin production counteracts roseoflavin toxicity by competitive binding to FAD synthetase .
Roseoflavin is a natural compound that serves as an analog of riboflavin, also known as vitamin B2. It was first isolated from the bacterium Streptomyces davawensis and is characterized by its unique structure, which includes a dimethylamino group on the pteridine ring. This modification contributes to its biological activity and binding properties, particularly its interaction with flavin mononucleotide riboswitches in various bacterial species . Roseoflavin exhibits weak antibacterial activity against several gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus .
As a natural antimetabolite, roseoflavin disrupts the normal metabolism of riboflavin in bacteria. Its antibacterial properties make it a subject of interest in microbiological studies. Roseoflavin's ability to bind to FMN riboswitches suggests it plays a role in regulating gene expression related to riboflavin transport and biosynthesis . The compound's unique structure allows it to function effectively as an inhibitor, which could have implications for developing new antibacterial agents.
Roseoflavin can be synthesized through various methods:
Due to its antibacterial properties, roseoflavin has potential applications in:
Research on roseoflavin's interactions focuses on its binding characteristics with FMN riboswitches. Studies have utilized in-line probing assays to determine how roseoflavin affects RNA structure and function upon binding. These studies reveal that while roseoflavin binds effectively to FMN riboswitches, its binding affinity is lower compared to FMN itself, indicating a nuanced role in gene regulation .
Roseoflavin is structurally similar to several compounds, particularly other flavins and their analogs. Here are some notable comparisons:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Riboflavin | Contains hydroxyl groups; no dimethylamino group | Essential vitamin; cofactor in metabolism |
| Flavin Mononucleotide | Phosphorylated form of riboflavin; higher binding affinity | Active cofactor in redox reactions |
| Lumichrome | Lacks the ribityl side chain; involved in photoreception | Potential role in light sensing |
| Isoalloxazine | Core structure of flavins; different substituents | Found in various biological systems |
Uniqueness of Roseoflavin: The presence of the dimethylamino group distinguishes roseoflavin from these compounds, enhancing its binding properties and biological activity against specific bacterial strains .
The biosynthetic pathway of roseoflavin represents a remarkable example of how bacteria can convert essential vitamins into potent antibiotics. The roseoflavin biosynthetic gene cluster in Streptomyces davaonensis contains multiple genes organized in two distinct clusters that work together to produce this unique riboflavin analog [1] [2].
The primary roseoflavin biosynthetic cluster comprises ten genes, with the core biosynthetic genes being rosA, rosB, and rosC [3] [4]. These three genes encode the essential enzymes required for the complete conversion of riboflavin-5'-phosphate into roseoflavin. The gene rosC is located immediately downstream of rosA, and both genes are part of the larger cluster [3] [4].
A secondary cluster contains five genes: rosG, ribE2, rosX, rosY, and rosB [1]. The gene rosG encodes a putative γ-glutamyltransferase that likely generates glutamate, which serves as the amino group donor in the reaction catalyzed by RosB [1]. The gene ribE2 encodes a riboflavin synthase that increases levels of the roseoflavin precursor riboflavin [1]. The genes ribX and ribY encode a highly active riboflavin import system and contribute to enhanced cytoplasmic riboflavin levels [1] [5].
Expression analysis reveals that all roseoflavin biosynthetic genes are predominantly expressed during the stationary phase of growth, which aligns with the fact that roseoflavin is a product of secondary metabolism [1]. The key enzyme RosB shows particularly strong expression, being induced by a factor greater than 128 in the stationary phase [1]. The expression level of rosB is almost as strong as that of housekeeping genes such as the glycolytic enolase [1].
RosB represents the key enzyme of roseoflavin biosynthesis and catalyzes the most challenging step in the pathway: the site-specific substitution of the C-8 methyl group of riboflavin-5'-phosphate with an amino group [6] [7]. This enzyme is the first known member of a novel class of enzymes capable of carrying out this unprecedented transformation in flavoenzymology [7].
The enzyme RosB accepts only riboflavin-5'-phosphate as a substrate and requires the presence of oxygen, thiamine, and glutamate as the amino group donor [8]. RosB catalyzes a multi-step reaction that proceeds through intermediates including 8-demethyl-8-formylriboflavin-5'-phosphate and 8-demethyl-8-carboxylriboflavin-5'-phosphate before generating the final product 8-demethyl-8-amino-riboflavin-5'-phosphate [6] [8].
Structural analysis reveals that RosB is composed of four flavodoxin-like subunits that have evolved specific extensions and a unique C-terminal arm [6]. The enzyme has evolved from an electron- or hydride-transferring flavoprotein to a sophisticated multi-step enzyme that uses riboflavin-5'-phosphate as a substrate rather than as a cofactor [6].
The catalytic mechanism of RosB involves a remarkable oxidative cascade that replaces the riboflavin C8 methyl group with an amino group [9] [10]. This transformation represents an unprecedented biochemical reaction that converts a vitamin into an antibiotic through selective chemical modification [10].
RosC serves as the essential phosphatase in the roseoflavin biosynthetic pathway, catalyzing the dephosphorylation of 8-demethyl-8-amino-riboflavin-5'-phosphate to 8-demethyl-8-amino-riboflavin [3] [4]. This step is crucial because 8-demethyl-8-amino-riboflavin-5'-phosphate is not a substrate for the final enzyme RosA, which requires the dephosphorylated form [3] [4].
RosC demonstrates remarkable efficiency as the fastest enzyme in the roseoflavin biosynthetic pathway, with a kcat of 31.3 ± 1.4 min⁻¹ and an apparent KM for 8-demethyl-8-amino-riboflavin-5'-phosphate of 34.5 µM [3] [4]. The enzyme belongs to the histidine phosphatase superfamily and exhibits high specificity for its natural substrate [11] [12].
Structural studies reveal that each monomer of the RosC dimer consists of an α/β-fold core extended by three specific elongated strand-to-helix sections and a specific N-terminal helix [11] [13]. These segments envelope the flavin substrate, forming a novel flavin-binding site that provides specificity for 8-demethyl-8-amino-riboflavin-5'-phosphate over riboflavin-5'-phosphate [11] [13].
The enzyme distinguishes between 8-demethyl-8-amino-riboflavin-5'-phosphate and riboflavin-5'-phosphate through substrate-induced rigidification of its supplementary segments and through specific interactions between the amino group at C8 of the substrate and the β-carboxylate of aspartate 166 [11] [13]. This selectivity is crucial for preventing the potentially harmful dephosphorylation of riboflavin-5'-phosphate, which would interfere with normal cellular metabolism [11] [13].
RosA catalyzes the final two steps of roseoflavin biosynthesis, performing consecutive methylation reactions that convert 8-demethyl-8-amino-riboflavin to roseoflavin via the intermediate 8-methylamino-8-demethyl-riboflavin [14] [15]. This S-adenosylmethionine-dependent dimethyltransferase represents the first identified enzyme in the roseoflavin biosynthetic pathway [14].
The enzyme demonstrates specific kinetic parameters with an apparent KM for 8-demethyl-8-amino-riboflavin of 57.7 ± 9.2 µM and a kcat of 0.37 ± 0.02 s⁻¹ [14]. The KD for 8-demethyl-8-amino-riboflavin is 10.0 µM, indicating good substrate affinity [14]. These kinetic parameters are consistent with those typically observed for dimethyltransferases, which generally exhibit relatively slow turnover rates [14].
RosA has a molecular weight of 38 kDa and consists of 347 amino acids [14]. The enzyme shares structural similarity with other S-adenosylmethionine-dependent methyltransferases, featuring two domains: a mainly α-helical orthogonal bundle and a Rossmann-like domain [15]. Kinetic studies demonstrate that RosA follows a random-order bi-bi reaction mechanism, with both substrates binding independently to their respective binding pockets [15].
The products of the RosA reaction, roseoflavin and S-adenosylhomocysteine, bind more tightly to the enzyme compared to the substrates, resulting in competitive product inhibition [15]. This property may contribute to roseoflavin resistance in Streptomyces davaonensis by sequestering the toxic product [15].
8-Demethyl-8-amino-riboflavin-5'-phosphate serves as the key intermediate produced by RosB and represents the most challenging compound to synthesize in the entire pathway [3] [6]. This compound has the molecular formula C₁₆H₁₉N₅O₉P and a molecular weight of 456.32 g/mol [16]. The structural modification involves the replacement of the methyl group at position 8 of riboflavin-5'-phosphate with an amino group while retaining the phosphate moiety [6].
The formation of 8-demethyl-8-amino-riboflavin-5'-phosphate occurs through a complex multi-step mechanism involving intermediates such as 8-demethyl-8-formylriboflavin-5'-phosphate and 8-demethyl-8-carboxylriboflavin-5'-phosphate [6] [8]. This represents an unprecedented biochemical transformation that requires sophisticated enzymatic machinery to achieve the selective replacement of an aromatic methyl group [6].
The compound is not recognized as a substrate by RosA, the final enzyme in the pathway, which necessitates the action of RosC phosphatase to remove the phosphate group [3] [4]. This substrate specificity ensures proper regulation of the biosynthetic pathway and prevents premature methylation reactions [3].
8-Demethyl-8-amino-riboflavin is the immediate substrate for RosA and represents the branch point where the pathway commits to roseoflavin production [14] [17]. This compound has the molecular formula C₁₆H₁₉N₅O₆ and a molecular weight of 377.35 g/mol [18]. The removal of the phosphate group by RosC generates this crucial intermediate that can then undergo sequential methylation by RosA [3] [4].
The compound exhibits unique spectral properties that distinguish it from riboflavin and other flavin analogs [19]. These distinctive characteristics arise from the amino group substitution at position 8, which significantly alters the electronic structure of the isoalloxazine ring system [19].
8-Demethyl-8-amino-riboflavin has been studied for its antimicrobial properties and shows different toxicity profiles compared to roseoflavin [17] [20]. Research indicates that this compound may have lower toxic potential than roseoflavin, making it potentially suitable as a lead structure for developing new antimicrobial compounds [17].
8-Methylamino-8-demethyl-riboflavin represents the penultimate intermediate in roseoflavin biosynthesis, formed by the first methylation reaction catalyzed by RosA [14] [15]. This compound has the molecular formula C₁₇H₂₁N₅O₆ and a molecular weight of 391.38 g/mol [21]. The addition of a single methyl group to the amino substituent at position 8 creates this monomethylated intermediate [14].
The formation of 8-methylamino-8-demethyl-riboflavin was confirmed through incorporation studies using radiolabeled precursors, which demonstrated the sequential nature of the methylation reactions [14] [22]. The compound accumulates in rosA deletion mutants, providing direct evidence for its role as an intermediate in the pathway [14].
RosA catalyzes both the formation of 8-methylamino-8-demethyl-riboflavin from 8-demethyl-8-amino-riboflavin and its subsequent conversion to roseoflavin through a second methylation reaction [14] [15]. The enzyme shows similar kinetic parameters for both methylation steps, indicating that neither reaction is strongly rate-limiting under physiological conditions [15].
The regulation of roseoflavin biosynthesis in Streptomyces davaonensis involves multiple levels of control that coordinate the production of this secondary metabolite with the physiological state of the cell [1]. The most prominent regulatory mechanism involves temporal control, with all roseoflavin biosynthetic genes showing preferential expression during the stationary phase of growth [1].
Transcriptome analysis reveals that roseoflavin biosynthetic genes undergo significant induction during the transition to stationary phase, with expression levels increasing by at least 32-fold compared to exponential growth [1]. The key enzyme RosB shows particularly dramatic induction, with expression levels exceeding 128-fold and reaching levels comparable to housekeeping genes [1].
The expression of rosB is controlled by multiple promoter regions that provide redundancy and ensure adequate enzyme production [1]. Three separate promoters contribute to rosB transcription: a weak promoter upstream of rosG, a strong promoter upstream of rosX, and an additional promoter within the rosY gene [1]. The promoter upstream of rosX is approximately 100-fold stronger than the internal promoter and 300-fold stronger than the upstream promoter [1].
Riboflavin availability plays a crucial role in regulating the pathway through multiple mechanisms [1]. The presence of an FMN riboswitch upstream of ribE1 provides feedback regulation that is activated by roseoflavin itself, creating a positive feedback loop that enhances riboflavin biosynthesis during roseoflavin production [1]. Additionally, the specialized riboflavin import system encoded by ribXY is strongly co-expressed with rosB, ensuring adequate substrate availability [5].
The regulation also involves the coordinated expression of supporting genes that provide precursors and cofactors necessary for roseoflavin biosynthesis [1]. The gene rosG, encoding a putative γ-glutamyltransferase, is co-expressed with the core biosynthetic genes to ensure adequate glutamate availability for the RosB reaction [1]. Similarly, ribE2 expression provides additional riboflavin synthase activity to support increased riboflavin production [1].
The roseoflavin biosynthetic pathway represents a unique example of antibiotic biosynthesis that differs significantly from conventional secondary metabolite pathways [10]. Unlike most antibiotics that are synthesized de novo from simple building blocks, roseoflavin is produced by modifying an existing vitamin, representing an economical strategy for antibiotic production [14].
When compared to riboflavin biosynthesis, the roseoflavin pathway diverges at the point where riboflavin-5'-phosphate is formed [23] [24]. While normal riboflavin metabolism would proceed to form flavin cofactors, the roseoflavin pathway redirects this intermediate through the action of RosB to initiate the synthesis of the antibiotic analog [3] [6].
The enzymatic mechanisms employed in roseoflavin biosynthesis are unprecedented in flavin biochemistry [6] [10]. The RosB-catalyzed replacement of an aromatic methyl group with an amino group represents a novel type of biochemical transformation that has not been observed in other known biosynthetic pathways [6] [7]. This contrasts with more conventional biosynthetic reactions that typically involve functional group modifications on aliphatic carbons [10].
Comparative analysis with other antibiotic biosynthetic pathways reveals that roseoflavin biosynthesis requires remarkably few enzymatic steps to achieve its biological activity [3] [4]. While many antibiotic biosynthetic pathways involve dozens of genes and complex multi-step sequences, roseoflavin can be produced using only three dedicated enzymes plus supporting functions [3] [1].
The regulatory patterns of roseoflavin biosynthesis also differ from many other secondary metabolite pathways [1]. The strong temporal regulation and the involvement of riboflavin-responsive regulatory elements create a system that is tightly linked to cellular riboflavin status, which is logical given that the pathway both consumes and produces flavin-related compounds [1] [25].